Cas no 344-16-1 (1-Bromo-2-fluoro-3,5-dimethylbenzene)

344-16-1 structure
Nome del prodotto:1-Bromo-2-fluoro-3,5-dimethylbenzene
1-Bromo-2-fluoro-3,5-dimethylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
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- 1-Bromo-2-fluoro-3,5-dimethylbenzene
- 6-BROMO-1-FLUORO-2,4-DIMETHYLBENZENE
- 1-Brom-2-fluor-3,5-dimethyl-benzol
- 1-bromo-2-fluoro-3,5-dimethyl-benzene
- 1-Bromo-3,5-dimethyl-2-fluorobenzene
- 3.5-Dimethyl-2-fluor-brombenzol
- 5-Bromo-4-fluoro-m-xylene
- 6-bromo-2,4-dimethyl-1-fluorobenzene
- DTXSID80597665
- BS-25212
- AKOS015890196
- SCHEMBL8840849
- MFCD09264506
- 1-Fluor-6-brom-2,4-xylol
- CL8627
- 344-16-1
- FT-0658187
- CS-0191279
- AM62580
- DB-011471
-
- MDL: MFCD09264506
- Inchi: InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
- Chiave InChI: HGVBXEOMBASYFG-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=C(C(=C1)Br)F)C
Proprietà calcolate
- Massa esatta: 201.97900
- Massa monoisotopica: 201.97934g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.426
- Punto di ebollizione: 207 ºC
- Punto di infiammabilità: 82 ºC
- PSA: 0.00000
- LogP: 3.20500
1-Bromo-2-fluoro-3,5-dimethylbenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B692243-100mg |
1-Bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B692243-1g |
1-Bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 1g |
$ 167.00 | 2023-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1442-1G |
1-bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 95% | 1g |
¥ 495.00 | 2023-04-13 | |
abcr | AB310899-1g |
6-Bromo-1-fluoro-2,4-dimethylbenzene, 98%; . |
344-16-1 | 98% | 1g |
€167.80 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261949-5g |
6-Bromo-1-fluoro-2,4-dimethylbenzene |
344-16-1 | 98% | 5g |
¥1209.00 | 2024-05-17 | |
Ambeed | A453176-25g |
1-Bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 98% | 25g |
$550.0 | 2024-04-19 | |
1PlusChem | 1P007G65-1g |
1-Bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 97% | 1g |
$63.00 | 2024-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1442-1g |
1-bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 95% | 1g |
¥495.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261949-1g |
6-Bromo-1-fluoro-2,4-dimethylbenzene |
344-16-1 | 98% | 1g |
¥338.00 | 2024-05-17 | |
Alichem | A010003482-1g |
1-Bromo-2-fluoro-3,5-dimethylbenzene |
344-16-1 | 97% | 1g |
$1534.70 | 2023-09-02 |
1-Bromo-2-fluoro-3,5-dimethylbenzene Letteratura correlata
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Syed Samim Ali,Ankita Gangopadhyay,Kalipada Maiti,Sanchita Mondal,Ajoy Kumar Pramanik,Uday Narayan Guria,Md. Raihan Uddin,Sukhendu Mandal,Debasish Mandal,Ajit Kumar Mahapatra Org. Biomol. Chem. 2017 15 5959
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2. Some attempts to prepare five-co-ordinated gold(III) complexes. Crystal and molecular structures of [Au(C6H4CH2NMe2-2)(phen)(PPh3)][BF4]2·CH2Cl2, [Au(C6H4CH2NMe2-2)(NC9H6O)]BF4, and [Au(C6H4CH2NMe2-2)(H2NC6H4S)]ClO4José Vicente,María T. Chicote,María D. Bermúdez,Peter G. Jones,Christa Fittschen,George M. Sheldrick J. Chem. Soc. Dalton Trans. 1986 2361
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3. Crystal and molecular structure of tris-(2,2′-bipyridyl)copper(II) perchlorateOren P. Anderson J. Chem. Soc. Dalton Trans. 1972 2597
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4. Formation of substituted cyclopentadienyl ligands on tungsten via reactions between the alkyne complexes [W(CO)(R1C2R2)3](R1= R2= Ph or Et; R1= Me, R2= Ph) and the alkylidyne compounds [W(CR)(CO)2(η-C5H5)](R = C6H4Me-4 or Me); X-ray crystal structures of [W2(μ-CO)2(CO)(η-PhC2Ph)(η-C5Ph4R)-(η-C5H5)] and [W2(μ-EtC2Et)(CO)4(η-C5Et4R)(η-C5H5)](R = C6H4Me-4)Gabino A. Carriedo,Judith A. K. Howard,Diane B. Lewis,Gregg E. Lewis,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1985 905
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5. Metal–nucleotide interactions: crystal structures of Ca[Cu(5′-GMP)2(en)-(H2O)2]·8H2O (5′-GMP = guanosine 5′-monophosphate, en = ethylenediamine) and Ca[Cu(5′-IMP)2(H2O)4]·6.7H2O (5′IMP = inosine 5′-monophosphate)Stefano Mangani,Pierluigi Orioli J. Chem. Soc. Dalton Trans. 1987 2999
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:344-16-1)1-Bromo-2-fluoro-3,5-dimethylbenzene

Purezza:99%
Quantità:25g
Prezzo ($):495.0